Cas no 2287263-24-3 (2-[3-(3,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid)

2-[3-(3,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid structure
2287263-24-3 structure
Product Name:2-[3-(3,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid
CAS No:2287263-24-3
MF:C21H19Cl2NO4
MW:420.285864114761
CID:6162947
PubChem ID:137945912
Update Time:2025-07-19

2-[3-(3,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-{[(benzyloxy)carbonyl]amino}-2-[3-(3,5-dichlorophenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid
    • EN300-6761623
    • 2-[3-(3,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid
    • 2287263-24-3
    • Inchi: 1S/C21H19Cl2NO4/c22-15-6-14(7-16(23)8-15)20-10-21(11-20,12-20)17(18(25)26)24-19(27)28-9-13-4-2-1-3-5-13/h1-8,17H,9-12H2,(H,24,27)(H,25,26)
    • InChI Key: DPPZLOWJPACZFL-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=C(C=1)C12CC(C(C(=O)O)NC(=O)OCC3C=CC=CC=3)(C1)C2)Cl

Computed Properties

  • Exact Mass: 419.0691135g/mol
  • Monoisotopic Mass: 419.0691135g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 7
  • Complexity: 592
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 75.6Ų

2-[3-(3,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid Pricemore >>

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Additional information on 2-[3-(3,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid

Research Brief on 2-[3-(3,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid (CAS: 2287263-24-3)

Recent advancements in chemical biology and medicinal chemistry have highlighted the potential of novel bicyclo[1.1.1]pentane (BCP) derivatives as key scaffolds for drug discovery. Among these, the compound 2-[3-(3,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid (CAS: 2287263-24-3) has emerged as a promising candidate due to its unique structural features and bioactivity. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, mechanism of action, and potential therapeutic applications.

The synthesis of 2-[3-(3,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid involves a multi-step process that leverages the reactivity of the BCP core. Recent studies have optimized the synthetic route to improve yield and purity, with particular attention to the introduction of the 3,5-dichlorophenyl moiety and the carbamate-protected amino acid functionality. The compound's structural complexity and stereochemical purity have been confirmed through advanced analytical techniques, including NMR spectroscopy and high-resolution mass spectrometry.

Pharmacological evaluations of this compound have revealed its potential as a modulator of specific biological targets. Preliminary in vitro studies indicate that it exhibits selective binding affinity towards certain enzymes and receptors involved in inflammatory pathways. The presence of the 3,5-dichlorophenyl group is hypothesized to enhance its interaction with hydrophobic binding pockets, while the carboxylic acid moiety contributes to its solubility and bioavailability. These properties make it a valuable tool compound for further mechanistic studies.

In vivo studies have further explored the therapeutic potential of 2-[3-(3,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid. Animal models of inflammation and autoimmune diseases have demonstrated its efficacy in reducing disease markers, with a favorable safety profile observed at therapeutic doses. Comparative studies with existing therapeutics suggest that this compound may offer advantages in terms of specificity and reduced off-target effects, positioning it as a candidate for further preclinical development.

Future research directions for this compound include detailed structure-activity relationship (SAR) studies to optimize its pharmacological properties. Additionally, efforts are underway to explore its potential in combination therapies and to investigate its pharmacokinetic and pharmacodynamic profiles in greater depth. The integration of computational modeling and high-throughput screening approaches is expected to accelerate these investigations, providing deeper insights into its mechanism of action and therapeutic potential.

In conclusion, 2-[3-(3,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid (CAS: 2287263-24-3) represents a significant advancement in the field of medicinal chemistry. Its unique structural attributes and promising bioactivity underscore its potential as a lead compound for the development of novel therapeutics. Continued research and development efforts will be essential to fully realize its clinical potential and to address the remaining challenges in its optimization and application.

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